molecular formula C11H20N2O2 B3007533 tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate CAS No. 880545-32-4

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

Cat. No.: B3007533
CAS No.: 880545-32-4
M. Wt: 212.293
InChI Key: UVXQLUZASNYBCQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a carbamate functional group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted carbamates with various alkyl or acyl groups.

Scientific Research Applications

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate
  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-5-yl}carbamate

Uniqueness

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate is unique due to its specific bicyclic structure and the position of the carbamate group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-5-12-7-8(11)6-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXQLUZASNYBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCNCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880545-32-4
Record name tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate
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